Methyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a carboxylate ester group, along with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine and subsequent cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features but different biological activities.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A compound with a similar dimethoxyphenyl group but different core structure and applications.
Uniqueness
Methyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1706430-79-6 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-16-8-11(12(9-16)15(17)20-4)10-5-6-13(18-2)14(7-10)19-3/h5-7,11-12H,8-9H2,1-4H3 |
InChI Key |
VLUQFGBQDHELRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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